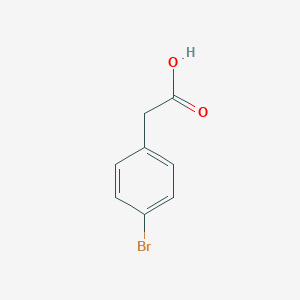

4-Bromophenylacetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSWEBLNVACCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062032 | |

| Record name | p-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-68-8 | |

| Record name | (4-Bromophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenylacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenylacetic acid (4-BPAA) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive carboxylic acid group and a brominated phenyl ring, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-BPAA, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, with a focus on its role in drug development. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through workflow diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by a phenylacetic acid backbone with a bromine atom substituted at the para position of the phenyl ring.[2] This substitution pattern enhances its utility in various coupling reactions.[1]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][3] |

| Molecular Weight | 215.04 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2][5] |

| Melting Point | 114-117 °C | [5][6][7] |

| Boiling Point | 252.95 °C (rough estimate) | [6] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) | [1][6][7] |

| pKa | 4.188 (at 25 °C) | [1] |

| Odor | Honey-like | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopy | Key Data and Observations | Reference |

| ¹H NMR | Spectral data available. | [8][9] |

| ¹³C NMR | Spectral data available. | [8] |

| Infrared (IR) | IR spectrum available, showing characteristic peaks for the carboxylic acid and the substituted benzene (B151609) ring. | [3][10] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available. | [3][11][12] |

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in starting materials and reaction conditions.

Synthesis via Bromination of Phenylacetic Acid

A common laboratory-scale method involves the direct bromination of phenylacetic acid.[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[2]

Caption: Synthesis of 4-BPAA via bromination.

Experimental Protocol:

-

Dissolve phenylacetic acid in a suitable solvent.

-

In the presence of a Lewis acid catalyst like iron(III) bromide or mercuric oxide, add bromine dropwise to the solution.[2]

-

Maintain the reaction at a moderate temperature (e.g., 50-80 °C) under an inert atmosphere.[1]

-

After the reaction is complete, quench the reaction mixture.

-

Isolate the crude product, which will be a mixture of 2- and this compound.[2]

-

Purify the desired 4-isomer by fractional crystallization.[2]

Synthesis from 4-Bromobenzyl Bromide

An alternative synthesis involves the cyanation of 4-bromobenzyl bromide followed by hydrolysis of the resulting nitrile.[2]

Caption: Synthesis of 4-BPAA from 4-bromobenzyl bromide.

Experimental Protocol:

-

Reflux 4-bromobenzyl bromide with sodium cyanide in ethanol to form 4-bromophenylacetonitrile.[2]

-

Isolate the intermediate nitrile.

-

Hydrolyze the 4-bromophenylacetonitrile by heating with an aqueous solution of sodium hydroxide.[2][13]

-

After hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the product.[8][13]

-

Collect the solid this compound by filtration and dry.[13]

Synthesis from p-Bromotoluene

A palladium-catalyzed carbonylation of p-bromotoluene can also be employed to synthesize the ethyl ester of this compound, which is then hydrolyzed.[8]

Experimental Protocol:

-

In a reaction kettle, combine p-bromotoluene, ethanol, di-tert-butyl peroxide, and a palladium catalyst (e.g., Pd(Xantphos)Cl₂).[8]

-

Introduce carbon monoxide at a pressure of 10 atm.[8]

-

Heat the reaction to 120 °C and stir for 16 hours.[8]

-

After the reaction, purify the resulting ethyl p-bromophenylacetate by column chromatography.[8]

-

Dissolve the ethyl p-bromophenylacetate in 1,4-dioxane (B91453) and add a 6 N sodium hydroxide solution.[8]

-

Heat the mixture to 60 °C for 2 hours.[8]

-

Adjust the pH to 1 with 2 N hydrochloric acid.[8]

-

Remove the organic solvent under reduced pressure and extract the product with ethyl acetate (B1210297) to obtain this compound.[8]

Chemical Reactions of this compound

The dual reactivity of 4-BPAA makes it a versatile building block in organic synthesis.

Esterification

The carboxylic acid group of 4-BPAA readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst.[2]

Experimental Protocol (for Methyl 4-bromophenylacetate):

-

Reflux this compound with methanol.[2]

-

Use a catalytic amount of sulfuric acid.[2]

-

After the reaction is complete, remove the excess methanol.

-

Isolate and purify the methyl 4-bromophenylacetate.

Formation of Hydrazones

This compound can be converted to its corresponding hydrazone derivatives.[2]

Caption: Formation of hydrazone derivatives from 4-BPAA.

Experimental Protocol:

-

First, convert this compound to its methyl or ethyl ester via Fischer esterification.[2]

-

Reflux the resulting ester with hydrazine to form 2-(4-bromophenyl)acetohydrazide.[2]

-

Condense the acetohydrazide with various aldehydes to synthesize a library of hydrazone derivatives.[2]

Applications

This compound is a key building block in several areas of chemical synthesis.

Pharmaceutical Intermediate

The primary application of 4-BPAA is in pharmaceutical research and development.[1][14] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its structure allows for modifications that are essential for creating complex drug molecules.[14] this compound is a key starting material for the synthesis of Bilastine, Mecitentan, terfenadine, and fexofenadine.[13]

Agrochemical Synthesis

It is also utilized in the synthesis of agrochemicals.[1]

Other Applications

Other applications include its use as an intermediate in the preparation of liquid crystals and functional polymers.[1] It can also be used as a sensitive reagent for the determination of zirconium and its separation from other metals.[8] In a biological context, it has been noted as a growth inhibitory substance.[5][6][7]

Safety and Handling

This compound requires careful handling to ensure safety in a laboratory or industrial setting.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15][16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[17]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile)[15]

-

Safety goggles or a face shield[15]

-

A laboratory coat[15]

-

For operations that may generate dust, a respirator with a suitable particulate filter is recommended.[15]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][16][17] Keep away from incompatible materials such as strong oxidizing agents and bases.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for professionals in research and development. Its versatile chemistry and established synthetic utility ensure its continued importance as a key chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. (4-Bromophenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. This compound | 1878-68-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(1878-68-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

physical properties of 4-Bromophenylacetic acid

An In-depth Technical Guide on the Physical Properties of 4-Bromophenylacetic Acid

Introduction

This compound, also known by its IUPAC name 2-(4-bromophenyl)acetic acid, is a halogenated aromatic carboxylic acid.[1] Its structure consists of a phenylacetic acid core with a bromine atom substituted at the para (4) position of the benzene (B151609) ring.[1][2] This compound serves as a valuable building block in organic synthesis and has applications in the pharmaceutical industry and environmental analysis.[3][4] Understanding its physical properties is crucial for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a workflow visualization for a core analytical procedure.

Physicochemical Properties

This compound is a white to off-white or light yellow-beige crystalline solid at room temperature.[1][3][5] The quantitative physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [2][6][7][8] |

| Molecular Weight | 215.04 g/mol | [2][6][7][8] |

| Appearance | White to pale cream/light yellow-beige crystalline powder | [1][3][5] |

| Melting Point | 114-117 °C | [3][6][9][10] |

| 113-120 °C | [5] | |

| 115-118 °C | [11] | |

| 118 °C | [2] | |

| Boiling Point | ~253 °C (rough estimate) | [3][9] |

| 326.0 °C (estimate) | [6] | |

| Density | ~1.53 - 1.6 g/cm³ (rough estimate) | [3][6] |

| pKa | 4.188 (at 25 °C) | [1][3][4] |

| logP (Octanol/Water) | 2.28 - 2.4 | [6][9] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. This compound is characterized by low aqueous solubility.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / Sparingly soluble | [1][3][6] |

| Ethanol | Soluble (e.g., 5% w/v, clear, colorless to light yellow solution) | [1][3][10] |

| Methanol | Soluble |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR spectral data for this compound is available and provides information about the hydrogen environments in the molecule.[8][12]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching, and the C-Br bond.[7][11][13][14][15]

-

Mass Spectrometry (MS) : Mass spectral data, typically from electron ionization (EI-MS), is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[7][8][16][17]

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail common protocols for measuring melting point and solubility.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity.[18] Pure crystalline solids exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[18]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[19] Use a mortar and pestle to grind a small amount of the crystals into a fine powder.[20]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[19][21]

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.[18] Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Begin heating again, but at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[21]

-

Observation and Recording: Record two temperatures:

-

Tstart: The temperature at which the first drop of liquid appears.

-

Tend: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from Tstart to Tend.

Protocol 2: Qualitative Solubility Determination

This protocol provides a method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula or weighing scale

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: Place a precisely measured amount of this compound (e.g., 25 mg) into a small test tube.[22]

-

Solvent Addition: Add a specific volume of the desired solvent (e.g., 0.75 mL of water) to the test tube in small portions.[22]

-

Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[22]

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble under these conditions. If the solid remains, it is classified as slightly soluble or insoluble.

-

Systematic Testing: This procedure can be systematically applied to a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ether) to build a comprehensive solubility profile.[22][23] For acidic compounds like this compound, solubility in basic solutions like 5% NaOH is expected due to salt formation.[23]

Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method, as described in Protocol 1.

Workflow for Melting Point Determination using the Capillary Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 1878-68-8 [chemicalbook.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | CAS#:1878-68-8 | Chemsrc [chemsrc.com]

- 7. This compound [webbook.nist.gov]

- 8. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound(1878-68-8) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(1878-68-8) IR Spectrum [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound(1878-68-8) MS [m.chemicalbook.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. westlab.com [westlab.com]

- 20. scribd.com [scribd.com]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-Bromophenylacetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenylacetic acid, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.

Molecular Structure and Chemical Properties

This compound, with the CAS number 1878-68-8, is a derivative of phenylacetic acid featuring a bromine atom at the para position of the phenyl ring.[1] This substitution is crucial to its reactivity and utility as a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-bromophenyl)acetic acid | [3] |

| Synonyms | p-Bromophenylacetic acid, 4-Bromobenzeneacetic acid | [3][4] |

| CAS Number | 1878-68-8 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1][5] |

| Molecular Weight | 215.04 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 114-117 °C | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol. | [2][4] |

| pKa | 4.188 (at 25°C) | [4] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 10.64 | Singlet | 1H | -COOH | [6] |

| 7.44 | Doublet | 2H | Ar-H (ortho to Br) | [6] |

| 7.15 | Doublet | 2H | Ar-H (ortho to CH₂COOH) | [6] |

| 3.59 | Singlet | 2H | -CH₂- | [6] |

| (Solvent: CDCl₃) |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~177 | -COOH |

| ~133 | C-Br |

| ~132 | Ar-C (ortho to Br) |

| ~131 | Ar-C (ortho to CH₂COOH) |

| ~121 | C-CH₂COOH |

| ~40 | -CH₂- |

| (Predicted values and consistent with related structures) |

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) | [7][8] |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) | [7][8] |

| ~1300 | Medium | C-O stretch | [7][8] |

| ~1070 | Strong | C-Br stretch | |

| 800-850 | Strong | p-disubstituted benzene (B151609) C-H bend |

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment | Reference |

| 214/216 | Moderate | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) | [3][5] |

| 169/171 | High | [M - COOH]⁺ | [3] |

| 90 | Moderate | [C₇H₆]⁺ | [3] |

| (Electron Ionization) |

Experimental Protocols

Several synthetic routes to this compound have been established. Below are detailed protocols for two common methods.

Synthesis from 4-Bromotoluene (B49008)

This two-step synthesis involves the conversion of 4-bromotoluene to 4-bromophenylacetonitrile (B126402), followed by hydrolysis.

Step 1: Synthesis of 4-Bromophenylacetonitrile

-

Materials: 4-bromotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Sodium cyanide, Phase transfer catalyst (e.g., Tetrabutylammonium bromide), Solvent (e.g., Carbon tetrachloride, Acetonitrile).

-

Procedure:

-

To a solution of 4-bromotoluene in a suitable solvent, add NBS and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove succinimide.

-

The filtrate, containing 4-bromobenzyl bromide, is then reacted with sodium cyanide in the presence of a phase transfer catalyst in a biphasic system (e.g., water/dichloromethane).

-

Stir the mixture vigorously at reflux until the conversion is complete.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-bromophenylacetonitrile by recrystallization or column chromatography.

-

Step 2: Hydrolysis of 4-Bromophenylacetonitrile to this compound

-

Materials: 4-Bromophenylacetonitrile, Sodium hydroxide, Water, Hydrochloric acid.

-

Procedure:

-

To a round-bottom flask, add 4-bromophenylacetonitrile and an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux (90-100°C) for 6-8 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3.

-

The white precipitate of this compound is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the pure product.

-

Synthesis via Willgerodt-Kindler Reaction

This method provides an alternative route from 4-bromoacetophenone.

-

Materials: 4-Bromoacetophenone, Sulfur, Morpholine (B109124) (or another secondary amine), Solvent (e.g., Pyridine).

-

Procedure:

-

A mixture of 4-bromoacetophenone, elemental sulfur, and morpholine is heated at reflux.

-

The initial product is the thiomorpholide of this compound.

-

This intermediate is then hydrolyzed, typically under basic or acidic conditions, to yield this compound.

-

The product is isolated by acidification of the reaction mixture, followed by filtration and purification by recrystallization.

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both a reactive carboxylic acid group and a phenyl ring that can undergo further modifications, makes it a valuable synthon.[2]

-

Precursor for Antihistamines: It is a key starting material in the synthesis of Bilastine, a non-sedating H1 antihistamine.

-

Intermediate for Endothelin Receptor Antagonists: this compound is utilized in the multi-step synthesis of Macitentan, a drug used for the treatment of pulmonary arterial hypertension.

Below is a simplified workflow illustrating the role of this compound in the synthesis of Macitentan.

Biological Activity and Signaling Pathways

This compound has been identified as a growth inhibitory substance in plants.[9] Its mechanism of action is believed to be through its activity as an auxin analog. Auxins are a class of plant hormones that play a critical role in cell elongation and overall plant development.

Phenylacetic acids, including the 4-bromo derivative, can interfere with the natural auxin signaling pathway. Evidence suggests that these compounds can interact with the TIR1/AFB family of auxin receptors.[10] In the canonical auxin signaling pathway, the binding of auxin to the TIR1/AFB receptor promotes the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes. By acting as a competitive inhibitor or an antagonist at the receptor level, this compound can disrupt this signaling cascade, leading to the observed growth inhibition.

The following diagram illustrates the proposed mechanism of action of this compound in the auxin signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(1878-68-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound(1878-68-8) IR Spectrum [chemicalbook.com]

- 9. This compound | 1878-68-8 [chemicalbook.com]

- 10. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromophenylacetic Acid: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of 4-Bromophenylacetic acid, with a specific focus on its melting and boiling points. It also outlines standardized experimental protocols for the determination of these properties and presents a visual representation of a common synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data of this compound

This compound, a derivative of phenylacetic acid, is a white solid at room temperature. Its key physical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 113-120 °C | [1][2][3] |

| 118 °C | ||

| 114-117 °C | [2] | |

| 116 °C | [1] | |

| 113.0-120.0 °C | [3] | |

| 115-118 °C | ||

| Boiling Point | ~253 °C (rough estimate) | |

| 326 °C (estimate) | ||

| Molecular Formula | C₈H₇BrO₂ | |

| Molar Mass | 215.046 g·mol⁻¹ | |

| Appearance | White to pale cream crystals or powder | [3] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range. A common and effective method for determining the melting point is the capillary tube method using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For carboxylic acids like this compound, which are solid at room temperature, this determination requires melting the compound first. The Thiele tube method is a classical and reliable technique.

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

Apparatus Assembly: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. A capillary tube, with its sealed end uppermost, is placed inside the test tube, submerged in the molten sample.

-

Heating: The thermometer and test tube assembly are immersed in the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently.[4]

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Synthesis of this compound

This compound can be synthesized through various routes. One common laboratory preparation involves the bromination of phenylacetic acid. An alternative method is the hydrolysis of 4-bromophenylacetonitrile.[5] The latter is a two-step process starting from 4-bromotoluene.

The following diagram illustrates a typical workflow for the synthesis of this compound starting from 4-bromotoluene.

Caption: A simplified workflow for the synthesis of this compound.

This synthetic pathway highlights the conversion of a readily available starting material, 4-bromotoluene, through key intermediates to the final product. Each step involves specific reagents and conditions to achieve the desired chemical transformation. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.[6][7]

References

Spectroscopic Profile of 4-Bromophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromophenylacetic acid, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10.5-12.0 | Singlet (broad) | 1H |

| Ar-H | 7.44 | Doublet | 2H |

| Ar-H | 7.18 | Doublet | 2H |

| -CH₂- | 3.61 | Singlet | 2H |

Table 1: ¹H NMR data for this compound in CDCl₃.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound, also recorded in CDCl₃, reveals the chemical environment of each carbon atom.

| Assignment | Chemical Shift (ppm) |

| -C =O | 176.8 |

| Ar-C -Br | 121.5 |

| Ar-C H | 132.1 |

| Ar-C H | 131.2 |

| Ar-C -CH₂ | 133.5 |

| -C H₂- | 40.5 |

Table 2: ¹³C NMR data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound highlights key vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2500-3300 | O-H stretch (Carboxylic acid) | Broad |

| ~1700 | C=O stretch (Carboxylic acid) | Strong |

| ~1490 | C=C stretch (Aromatic ring) | Medium |

| ~1430 | C-O-H bend | Medium |

| ~1290 | C-O stretch | Strong |

| ~1070 | C-Br stretch | Medium |

| ~820 | p-substituted benzene (B151609) C-H bend | Strong |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | ~55 / ~54 | [M]⁺ (Molecular ion, due to ⁷⁹Br/⁸¹Br isotopes) |

| 170/172 | ~100 / ~98 | [M-COOH]⁺ |

| 169/171 | ~100 / ~98 | [M-COOH-H]⁺ |

| 90 | ~22 | [C₇H₆]⁺ |

| 89 | ~22 | [C⇂H₅]⁺ |

Table 4: Major peaks in the mass spectrum of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized for this analysis.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder of the FTIR instrument.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction:

-

A small amount of the solid this compound sample is introduced into the ion source, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the gas phase.

Ionization and Analysis:

-

The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Figure 1: General workflow for spectroscopic analysis of this compound.

The Biological Activity of 4-Bromophenylacetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylacetic acid (4-BPAA) is a halogenated aromatic carboxylic acid that has emerged as a versatile building block in medicinal chemistry and a compound of interest for its intrinsic biological activities. Its structure, featuring a phenylacetic acid scaffold with a bromine substitution at the para position, provides a unique combination of lipophilicity and reactivity, making it a valuable precursor for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the known biological activities of 4-BPAA and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Biological Activities

The biological activities of this compound and its derivatives span several key areas of therapeutic interest, including enzyme inhibition, anticancer effects, and antimicrobial and plant growth regulatory activities.

Enzyme Inhibition: Alkaline Phosphatase

Derivatives of this compound, particularly its hydrazones, have been identified as potent inhibitors of alkaline phosphatases (APs), a family of enzymes involved in various physiological and pathological processes.

A study on a series of this compound derived hydrazones revealed significant inhibitory activity against various human alkaline phosphatase isoforms. The half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized below.[1][2]

| Compound ID | Target Enzyme | IC50 (µM) |

| 4k | Human Intestinal AP (h-IAP) | 0.01 |

| 4p | Tissue-Nonspecific AP (TNAP) | 0.026 |

| 4g | Placental AP (PLAP) | 0.32 |

| 4e | Germ Cell AP (GCAP) | 0.74 |

Note: The inhibitory potency of some of these compounds is thousands of times greater than that of the standard inhibitor L-phenylalanine.[2]

A common method for determining alkaline phosphatase activity and inhibition is the p-nitrophenyl phosphate (B84403) (pNPP) assay.

Principle: Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Alkaline phosphatase enzyme (e.g., calf intestinal or human recombinant)

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

p-Nitrophenyl phosphate (pNPP) solution

-

Test compounds (4-BPAA derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., 3 M NaOH)

Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations to the respective wells.

-

Add 20 µL of the alkaline phosphatase enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Phenylacetic acid and its derivatives have demonstrated significant anti-neoplastic properties, primarily through the induction of cell cycle arrest and apoptosis.[1] While direct studies on 4-BPAA are limited, research on closely related phenylacetamide derivatives provides strong evidence for the potential of this chemical class in cancer therapy.

Studies on synthetic phenylacetamide derivatives have revealed potent cytotoxic effects against various cancer cell lines.[3]

| Derivative ID | Cancer Cell Line | IC50 (µM) |

| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |

| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |

Phenylacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), and the activation of caspase cascades.

References

The Discovery and Enduring Significance of 4-Bromophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenylacetic acid, a halogenated derivative of phenylacetic acid, has carved a niche for itself in the annals of chemical synthesis and biological sciences. Since its first reported synthesis in the late 19th century, this compound has transitioned from a subject of fundamental chemical exploration to a valuable building block in modern drug discovery and a tool for dissecting plant biology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound. It further delves into its physicochemical properties and its role as an auxin analog, elucidating its interaction with the TIR1/AFB signaling pathway.

Discovery and History

The first documented synthesis of this compound was reported in 1880 by P. Philips Bedson in the Journal of the Chemical Society, Transactions.[1][2][3] Bedson's pioneering work involved the direct bromination of phenylacetic acid. This early method utilized bromine in the presence of mercuric oxide, leading to a mixture of the 2- and 4-bromo isomers, from which the desired 4-bromo isomer was isolated by fractional crystallization.[4] This foundational discovery laid the groundwork for subsequent investigations into the properties and applications of halogenated aromatic compounds. While Bedson is credited with the first laboratory preparation, the synthesis of this compound has been documented in various organic chemistry methodologies since the mid-20th century.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The compound presents as a white to off-white crystalline solid with a faint, honey-like odor.[4][5] A compilation of its key quantitative data is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [6] |

| Molecular Weight | 215.04 g/mol | [6] |

| Melting Point | 114-117 °C | [6] |

| Boiling Point | 326.0 ± 17.0 °C at 760 mmHg | [7] |

| pKa | 4.188 (at 25 °C) | [6] |

| Water Solubility | Slightly soluble | [5][6] |

| Solubility in Ethanol | Soluble (5% w/v) | |

| logP | 2.28 - 2.31 | [6][7] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

Key Experimental Protocols

The synthesis of this compound can be achieved through several routes. This section details some of the historically significant and commonly employed methods.

Historical Synthesis: Electrophilic Bromination of Phenylacetic Acid

This method, adapted from the foundational work of Bedson, involves the direct bromination of the aromatic ring.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve phenylacetic acid in a suitable inert solvent such as glacial acetic acid.

-

Add a catalytic amount of mercuric oxide to the solution.

-

Slowly add a stoichiometric amount of bromine, dissolved in glacial acetic acid, to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

The crude product, a mixture of ortho- and para-isomers, is then subjected to fractional crystallization from a suitable solvent (e.g., water or ethanol/water mixture) to isolate the pure this compound.

Synthesis from 4-Bromotoluene (B49008) via Nitrile Hydrolysis

This modern and widely used method offers a more regioselective route to the desired product.

Experimental Workflow:

Figure 1: Synthesis of this compound from 4-bromotoluene.

Experimental Protocol:

Step 1: Preparation of 4-Bromobenzyl Bromide

-

To a solution of 4-bromotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture with stirring, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide.

-

Remove the solvent under reduced pressure to obtain crude 4-bromobenzyl bromide, which can be used in the next step without further purification or purified by distillation or crystallization.

Step 2: Preparation of 4-Bromobenzyl Cyanide

-

Dissolve 4-bromobenzyl bromide in ethanol.

-

Slowly add a solution of sodium cyanide or potassium cyanide in water to the ethanolic solution with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobenzyl cyanide.

Step 3: Hydrolysis to this compound

-

To 4-bromobenzyl cyanide, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[8]

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or the cessation of ammonia (B1221849) evolution in the case of basic hydrolysis).[8]

-

If acidic hydrolysis is used, cool the reaction mixture and pour it into cold water to precipitate the product.

-

If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.[8]

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route for the synthesis of aryl-substituted acetic acids from aryl ketones.

Experimental Protocol:

-

A mixture of 4-bromoacetophenone, sulfur, and a secondary amine (e.g., morpholine) is heated.[9][10]

-

This reaction forms a thiomorpholide intermediate.[9]

-

The intermediate thioamide is then hydrolyzed, typically under basic conditions followed by acidification, to yield this compound.[9][10]

Biological Activity and Signaling Pathways

This compound is recognized as a growth-inhibitory substance in plants and is known to act as an auxin analog.[6] Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development. The biological effects of auxins are primarily mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway.

Phenylacetic acid (PAA) and its derivatives, including this compound, can regulate the same set of auxin-responsive genes as the primary auxin, indole-3-acetic acid (IAA), through the TIR1/AFB pathway.[11] The core of this pathway involves three main protein families: the TIR1/AFB auxin receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

Mechanism of Action:

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. When an auxin analog like this compound is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the transcription of downstream auxin-responsive genes, which in turn regulate various aspects of plant growth and development.

Figure 2: The TIR1/AFB signaling pathway for auxin perception.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a carboxylic acid and an aryl bromide, makes it a versatile intermediate in organic synthesis.[5] It serves as a key building block for the synthesis of various pharmaceutical compounds, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives.[4] Its derivatives have also been explored for their potential in developing novel therapeutic agents.

Conclusion

From its initial synthesis in the 19th century to its contemporary applications, this compound has proven to be a compound of enduring interest. Its well-defined physicochemical properties, accessible synthetic routes, and intriguing biological activity as an auxin analog continue to make it a valuable tool for chemists and biologists alike. This technical guide has provided a comprehensive overview of the core knowledge surrounding this important molecule, offering a foundation for future research and innovation in both academic and industrial settings.

References

- 1. VIII.—On some derivatives of phenylacetic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. VIII.—On some derivatives of phenylacetic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1878-68-8 [chemicalbook.com]

- 7. This compound | CAS#:1878-68-8 | Chemsrc [chemsrc.com]

- 8. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Willgerodt_rearrangement [chemeurope.com]

- 11. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromophenylacetic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenylacetic acid (4-BPAA) has emerged as a versatile scaffold in medicinal chemistry, serving as a pivotal starting material for a diverse array of structural analogs and derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4-BPAA derivatives. We delve into their applications as anti-inflammatory, antimicrobial, and anticancer agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Structure-activity relationships (SAR) are explored to guide the rational design of novel and more potent therapeutic agents. This document aims to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction

This compound (4-BPAA), a derivative of phenylacetic acid, is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure, featuring a bromine atom at the para position of the phenyl ring and a carboxylic acid moiety, allows for a wide range of chemical modifications. These modifications have led to the development of numerous derivatives with diverse biological activities. This guide will explore the core aspects of 4-BPAA chemistry and its application in the development of novel therapeutic agents.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Melting Point | 114-117 °C | [3] |

| pKa | 4.19 | |

| Solubility | Sparingly soluble in water; soluble in ethanol. | [3] |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound and Its Key Intermediates

The synthesis of 4-BPAA can be achieved through several routes, with the bromination of phenylacetic acid and the hydrolysis of 4-bromophenylacetonitrile (B126402) being common methods.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-BPAA and its subsequent conversion into various derivatives.

References

Theoretical Exploration of 4-Bromophenylacetic Acid: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the theoretical and computational studies on 4-Bromophenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its molecular structure, vibrational properties, and electronic characteristics. The insights presented herein are derived from established computational methodologies, providing a foundational understanding for further experimental and theoretical investigations.

Introduction

This compound is a derivative of phenylacetic acid with a bromine atom at the para position of the phenyl ring. Its structural features make it a valuable building block in the synthesis of various organic molecules and a subject of interest for understanding the influence of halogen substitution on the physicochemical properties of aromatic carboxylic acids. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to explore the molecular-level attributes that govern its reactivity and behavior. While direct, comprehensive theoretical studies on the para isomer are not extensively published, this guide draws upon robust computational analyses of closely related halogen-substituted phenylacetic acids to provide analogous insights.

Computational Methodology

The theoretical data presented in this guide is based on computational protocols analogous to those used for similar halogenated phenylacetic acids. The primary methodology involves Density Functional Theory (DFT) calculations, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational workflow for obtaining the theoretical data involves the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using a specific functional and basis set, for instance, the B3LYP functional with a 6-311++G** basis set. The optimization process continues until the forces on each atom are negligible, and the structure represents a minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following successful optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. A scaling factor, typically around 0.96, is often applied to the calculated frequencies to better match experimental data, compensating for anharmonicity and basis set deficiencies.[1]

-

Analysis of Electronic Properties: Key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also derived from these calculations.

Molecular Geometry

The geometry of this compound has been optimized to determine its most stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are crucial for understanding its steric and electronic properties. While specific crystallographic data for the para isomer is the experimental benchmark, theoretical calculations provide valuable insights into the gas-phase geometry.

Table 1: Predicted Geometrical Parameters for Halogenated Phenylacetic Acids

| Parameter | 2-Fluorophenylacetic Acid | 2-Chlorophenylacetic Acid | 2-Bromophenylacetic Acid |

| Bond Lengths (Å) | |||

| C-X (X=F, Cl, Br) | 1.36 | 1.74 | 1.90 |

| C=O | 1.21 | 1.21 | 1.21 |

| C-O | 1.36 | 1.36 | 1.36 |

| Bond Angles (º) | |||

| C-C-X | 119.5 | 120.1 | 120.4 |

| O=C-O | 122.5 | 122.6 | 122.6 |

| Dihedral Angles (º) | |||

| C-C-C-X | 0.0 | 0.0 | 0.0 |

| Note: Data is for the ortho-substituted isomers as a reference for expected values.[1] |

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding motions, aiding in the assignment of experimental IR and Raman spectra.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for Brominated Phenylacetic Acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3500-3600 |

| C=O Stretch | ~1700-1750 |

| C-Br Stretch | ~500-600 |

| C-C Aromatic Stretch | ~1400-1600 |

| Note: These are approximate ranges based on calculations for similar molecules.[1] |

The C-Br stretching vibration is a key marker for halogenated compounds and is predicted to appear in the lower frequency region of the infrared spectrum.[1]

Electronic Properties and Reactivity

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 3: Calculated Electronic Properties of Halogenated Phenylacetic Acids

| Property | 2-Fluorophenylacetic Acid | 2-Chlorophenylacetic Acid | 2-Bromophenylacetic Acid |

| HOMO Energy (eV) | -6.91 | -6.83 | -6.78 |

| LUMO Energy (eV) | -0.87 | -1.12 | -1.21 |

| HOMO-LUMO Gap (eV) | 6.04 | 5.71 | 5.57 |

| Electronegativity (χ) | 3.89 | 3.98 | 4.00 |

| Hardness (η) | 3.02 | 2.86 | 2.79 |

| Note: Data is for the ortho-substituted isomers.[1] |

The data for the ortho-substituted isomers suggest that as the halogen atom's electronegativity decreases (from F to Br), the HOMO-LUMO gap also decreases, indicating potentially higher reactivity for the bromo-substituted compound.[1] This trend is expected to hold for the para-substituted isomers as well.

Conclusion

This technical guide has summarized the key theoretical aspects of this compound based on established computational studies of analogous compounds. The provided data on molecular geometry, vibrational frequencies, and electronic properties offer a solid foundation for researchers in drug design and materials science. The detailed computational workflow and visualizations serve as a practical reference for conducting further theoretical investigations into this and related molecules. Future dedicated computational studies on the para-isomer are encouraged to refine and expand upon the insights presented here.

References

4-Bromophenylacetic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylacetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring both a carboxylic acid and an aryl bromide, allows for a wide range of chemical transformations. However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential dangers.

Table 1: GHS Classification for this compound [1]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Signal Word: Warning[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound to minimize the risk of exposure.

Table 2: Precautionary Statements and Recommended Actions [1][3]

| Category | Precautionary Statement Codes | Recommended Actions |

| Prevention | P261, P264, P270, P271, P272, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves, protective clothing, eye protection, and face protection. |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P333+P313, P337+P313, P362+P364 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If skin irritation or rash occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat are mandatory.[2]

-

Respiratory Protection: For operations that may generate dust, a respirator with a suitable particulate filter is highly recommended.[2]

Experimental Protocols for Hazard Evaluation (General Methodologies)

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable classification.

-

Methodology:

-

Healthy, young adult rodents (typically rats) are used.

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first animal determines the dose for the next animal (either the same, higher, or lower).

-

The final classification is based on the dose at which mortality is observed.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The substance is applied to the skin of an animal in a single dose to determine its potential to cause irritation or corrosion.

-

Methodology:

-

Healthy, young adult albino rabbits are typically used.

-

Approximately 24 hours before the test, the fur is removed from a small area of the back.

-

A measured amount of the test substance (0.5 g for solids) is applied to the prepared skin and covered with a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored, and the substance is classified based on the mean scores.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal to assess its potential to cause irritation or corrosion.

-

Methodology:

-

Healthy, young adult albino rabbits are used.

-

A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

The reversibility of the observed effects is also assessed.

-

The substance is classified based on the severity and persistence of the ocular lesions.

-

Potential Signaling Pathways in Irritant-Induced Toxicity

Specific signaling pathways activated by this compound have not been detailed in the available literature. However, based on its classification as a skin, eye, and respiratory irritant, it is likely to activate general cellular stress and inflammatory pathways common to many irritant chemicals.

Handling and First Aid Workflow

The following diagram illustrates the general workflow for handling this compound and the appropriate first aid response in case of accidental exposure.

Caption: General workflow for safe handling and first aid response for this compound.

Generalized Irritant-Induced Signaling Pathways

Chemical irritants often trigger cellular responses through the activation of sensory receptors and subsequent inflammatory signaling cascades. The following diagrams depict plausible pathways that may be activated by this compound, leading to its observed irritant effects.

A. TRPA1 Channel Activation by Irritants

Transient Receptor Potential Ankryin 1 (TRPA1) is an ion channel expressed on sensory neurons that can be activated by a wide range of chemical irritants, leading to the sensation of pain and neurogenic inflammation.

Caption: TRPA1 channel activation by irritants leading to neurogenic inflammation.

B. NF-κB and MAPK Inflammatory Signaling

Upon cellular stress induced by chemical irritants, intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are often activated. This leads to the production of pro-inflammatory cytokines and other mediators that contribute to the inflammatory response.

Caption: NF-κB and MAPK pathways in irritant-induced inflammation.

Storage and Stability

Proper storage is crucial to maintain the quality and stability of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[2]

-

Container: Keep containers tightly sealed to prevent moisture absorption.[2] Polyethylene or polypropylene (B1209903) containers are suitable.

-

Incompatible Materials: Store away from strong oxidizing agents and bases.[2] Avoid contamination with nitrates, oxidizing acids, and chlorine bleaches.

Accidental Release and Firefighting Measures

Accidental Release:

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Wear appropriate PPE.

-